

Albonoursin vs. Other Diketopiperazines at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Albonoursin

CAS No.: 1222-90-8

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Diketopiperazine (DKP) Name	Core Structure & Key Features	Producer Organism	Reported Bioactivities	Key Experimental Data (if provided)
Albonoursin [1] [2] [3]	Cyclo(Δ Phe- Δ Leu); fully α,β -dehydrogenated phenylalanine and leucine [1].	<i>Streptomyces albus</i> [2] [3]	Antibacterial, antifungal, pronuclear fusion inhibitory [2] [3].	N/A
Albocandins A-E [1]	Albonoursin analogues with varying oxidation states; based on Cyclo(L-Phe-L-Leu) [1].	<i>Streptomyces</i> sp. YINM00030 [1]	Cytotoxic activity (Albocandin C & D): IC50 values between 3.50 to 32.66 μM against five human cancer cell lines (HL-60, A549, SMMC-7721, MDA-MB-231, SW480) [1].	IC50 values determined via <i>in vitro</i> assays on cancer cell lines [1].
Nocardioazine B [4]	Pyrroloindoline scaffold; features two D-tryptophan residues with N- and C-	<i>Nocardioopsis</i> sp. CMB-M0232 [4]	Reverses drug resistance in cancer cell lines as a noncytotoxic inhibitor	Pathway elucidated via heterologous biotransformations, <i>in vitro</i> biochemical assays, and

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	methylation, prenylation, and diannulation [4].		of P-glycoprotein (Nocardioazine A) [4].	macromolecular modeling [4].
Aspkyncin [5]	Novel DKP incorporating an L-kynurenine unit and N-methyl-L-alanine [5].	<i>Aspergillus aculeatus</i> CRI323-04 [5]	Potential bioactivities due to kynurenine pathway association (immunomodulation, neuroprotection) [5].	Structure elucidated through heterologous expression in <i>Aspergillus nidulans</i> and <i>in vitro</i> biochemical characterization [5].

Detailed Experimental Data and Protocols

For researchers seeking to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.

1. Cytotoxicity Assay for Albocandins [1]

- **Objective:** Evaluate the inhibitory effects of compounds on the proliferation of human cancer cell lines.
- **Cell Lines:** HL-60 (leukemia), A549 (lung cancer), SMMC-7721 (liver cancer), MDA-MB-231 (breast cancer), SW480 (colon cancer).
- **Procedure:** Cells are cultured *in vitro* and treated with various concentrations of the test compounds. After a set incubation period, cell viability is measured, often using colorimetric assays like MTT. The IC50 value (concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

2. Biosynthetic Pathway Elucidation for Nocardioazine B [4]

- **Key Technique:** Heterologous expression and biotransformation.
- **Host Organism:** *Streptomyces lividans* TK24.
- **Procedure:** a. The proposed biosynthetic gene cluster (noz2) is cloned into a shuttle plasmid (pUWL201). b. The plasmid is introduced into *S. lividans*. c. The transformed host is supplemented

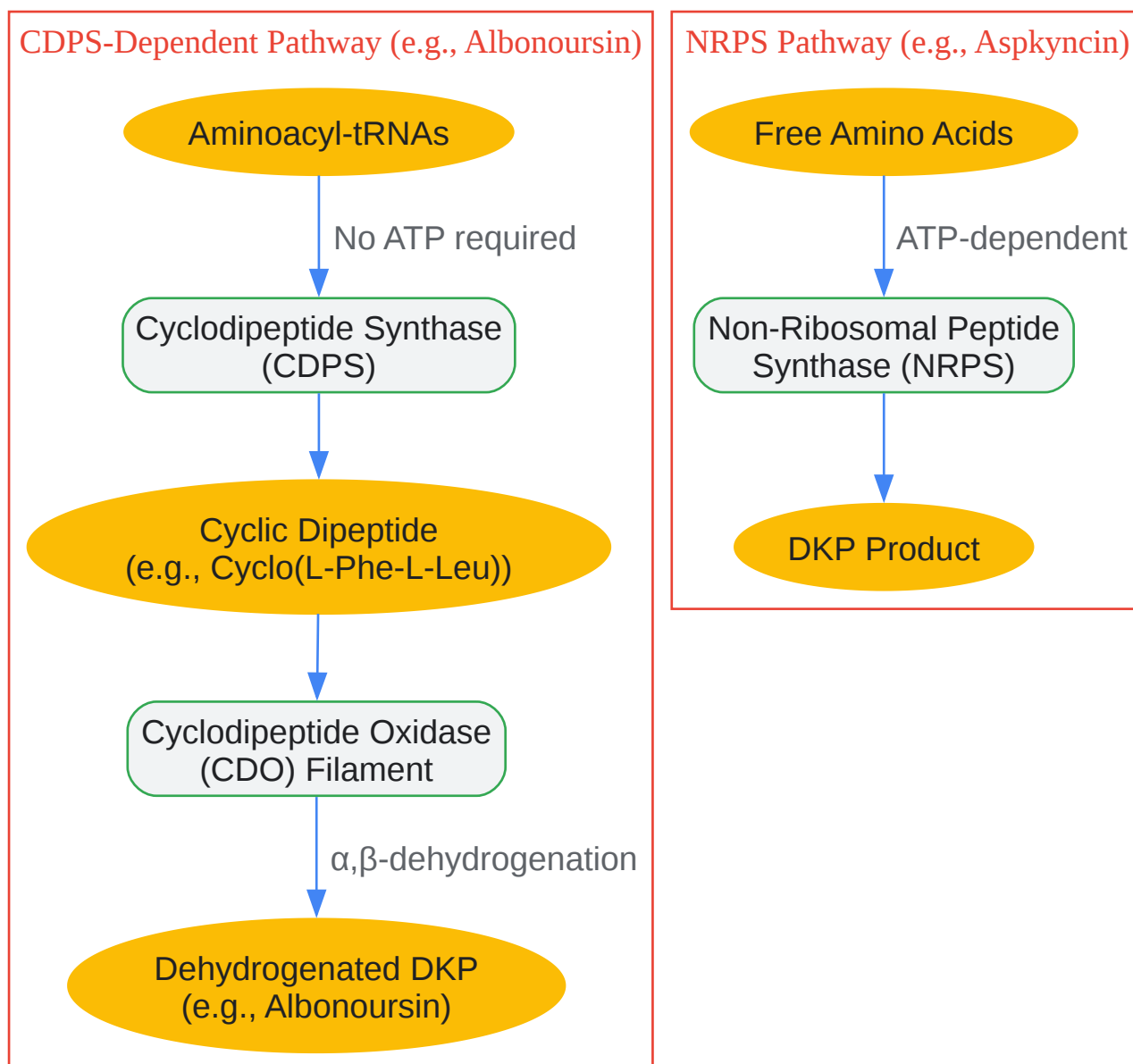
with a synthetic precursor, cyclo-L-Trp-L-Trp. d. Metabolites are extracted from the culture and analyzed using LC-MS2 to identify the production of nocardioazine B and potential intermediates.

3. Structural Elucidation of Novel DKPs [1] The planar structures and absolute configurations of new compounds like the albocandins are typically determined through a combination of techniques:

- **HRESIMS:** Determines the precise molecular formula.
- **NMR Spectroscopy:** 1D (^1H , ^{13}C) and 2D (COSY, HMBC) experiments are used to elucidate the planar structure.
- **Electronic Circular Dichroism (ECD):** Compares experimental spectra with calculated ones to determine absolute configuration.
- **Single-crystal X-ray diffraction:** Considered the gold standard for unambiguous determination of molecular structure and stereochemistry.

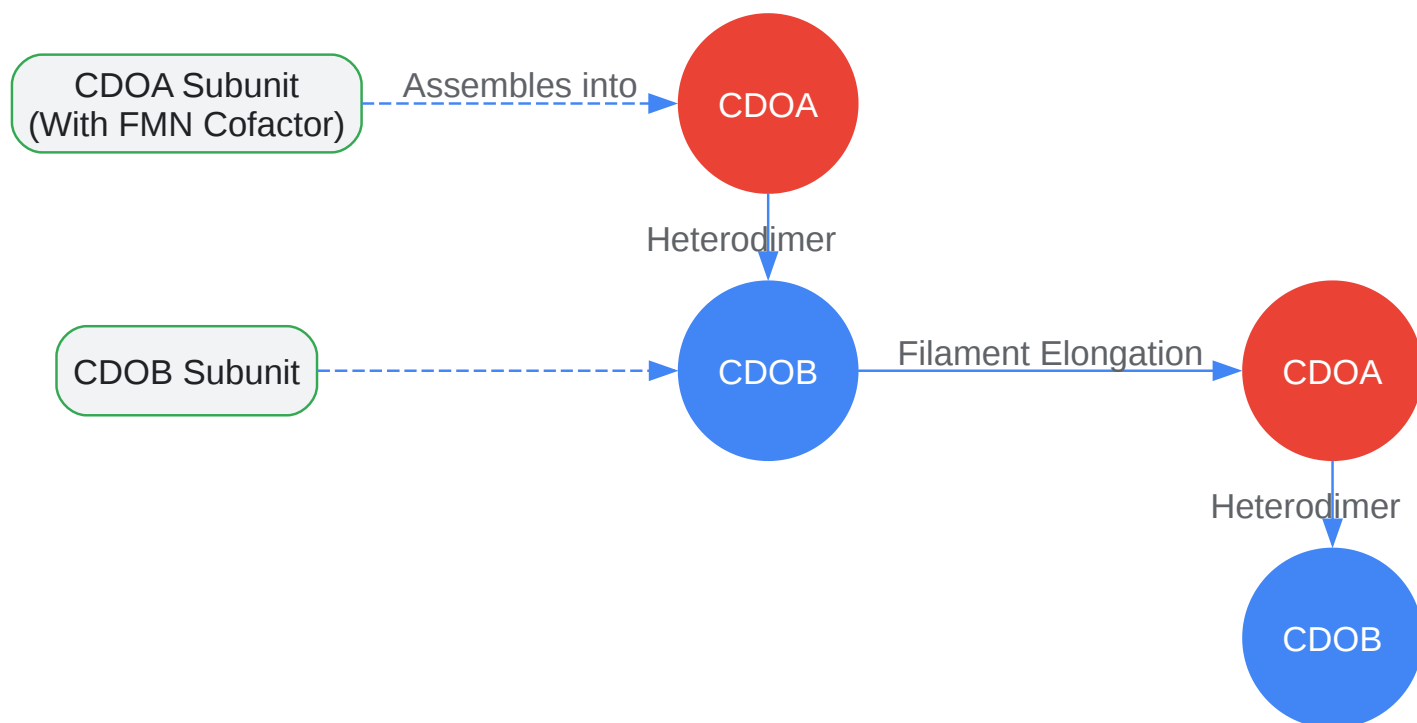
Biosynthesis and Key Enzymes

A major point of differentiation among DKPs lies in their biosynthetic pathways. **Albonoursin** is a classic example of a CDPS-dependent pathway, which is distinct from the Non-Ribosomal Peptide Synthetase (NRPS) pathway used for compounds like Aspkyncin [5] [3].



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A key advancement is the recent discovery that functional Cyclodipeptide Oxidases (CDOs), like AlbAB in the **albonoursin** pathway, form **enzyme filaments** [6]. This quaternary structure is crucial for their activity.



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Conclusion for Drug Development

From a drug development perspective:

- **Albonoursin's Significance:** It serves as a key model for understanding CDPS-dependent biosynthesis and the unique biology of enzyme filaments [6]. Its derivatives, the albocandins, show promising and quantifiable cytotoxic activity [1].
- **Broader DKP Landscape:** Other DKPs, like nocardioazines, showcase nature's ability to create immense complexity (e.g., pyrroloindoline scaffolds, stereoinversion) through sophisticated enzymatic tailoring, offering rich ground for discovering new mechanisms of action [4].

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To cite this document: Smolecule. [Albonoursin vs. Other Diketopiperazines at a Glance]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b517858#albonoursin-versus-other-diketopiperazines>]

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